molecular formula C11H7N3O2S B6132463 N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide

N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide

Cat. No. B6132463
M. Wt: 245.26 g/mol
InChI Key: ZEUZRZFYZCXMFB-UHFFFAOYSA-N
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Description

N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide, also known as BTCA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. BTCA is a derivative of benzoxadiazole and thiophene, and its synthesis method involves the reaction of 2-aminothiophene with benzoxadiazole-2-carboxylic acid chloride.

Mechanism of Action

The mechanism of action of N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide is not well understood. However, it has been suggested that its unique chemical structure may play a role in its potential applications. The benzoxadiazole and thiophene moieties in N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide may contribute to its fluorescence properties and electron mobility, respectively.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide. However, studies have shown that it exhibits low toxicity and does not have any significant adverse effects on cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide in lab experiments is its unique chemical structure, which may contribute to its potential applications. Additionally, N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide exhibits fluorescence properties, making it useful in the development of fluorescent sensors. However, one limitation of using N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide in lab experiments is its limited solubility in water, which may affect its ability to interact with biological systems.

Future Directions

There are several future directions for research on N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide. One potential area of study is its use in the development of fluorescent sensors for detecting metal ions and biomolecules. Additionally, further research is needed to fully understand the mechanism of action of N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide and its potential applications in OLEDs. Another potential area of study is the modification of N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide to improve its solubility in water and enhance its interaction with biological systems.
In conclusion, N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. Its synthesis method involves the reaction of 2-aminothiophene with benzoxadiazole-2-carboxylic acid chloride, and it has been studied for its potential use in fluorescent sensors and OLEDs. Further research is needed to fully understand the mechanism of action of N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide and its potential applications in various scientific fields.

Synthesis Methods

The synthesis method of N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide involves the reaction of 2-aminothiophene with benzoxadiazole-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white solid that is purified by recrystallization.

Scientific Research Applications

N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit fluorescence properties, making it useful in the development of fluorescent sensors for detecting metal ions and biomolecules. Additionally, N-2,1,3-benzoxadiazol-4-ylthiophene-2-carboxamide has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high electron mobility and efficient energy transfer properties.

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(9-5-2-6-17-9)12-7-3-1-4-8-10(7)14-16-13-8/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUZRZFYZCXMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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